Deoxy-bigchap
Overview
Description
Deoxy-Bigchap, also known as N,N-bis-(3-D-gluconamidopropyl)deoxycholamide, is a non-ionic detergent analog of CHAPS and CHAPSO. It is primarily used for membrane solubilization and proteomic analysis. This compound has reduced electrostatic interactions, making it suitable for anion exchange chromatography on DEAE-cellulose .
Mechanism of Action
Target of Action
Deoxy-bigchap, also known as N,N-Bis(3-D-gluconamidopropyl)deoxycholamide , is a non-ionic detergent . Its primary target is the cell membrane . It is designed to solubilize and stabilize membrane proteins in biochemical research .
Mode of Action
This compound interacts with the cell membrane by disrupting the lipid bilayers, leading to the solubilization of proteins . This interaction allows the detergent to preserve the native conformations and activities of the proteins .
Biochemical Pathways
It is known that the detergent plays a crucial role in the extraction and purification of membrane proteins . By solubilizing these proteins, this compound facilitates their involvement in various biochemical pathways.
Pharmacokinetics
It is noted that this compound is easily removed by dialysis .
Result of Action
The primary result of this compound’s action is the solubilization of membrane proteins . This process is essential for maintaining the functional integrity of these proteins, particularly in structural biology where preserving the native state of proteins is crucial for accurate structural determination .
Biochemical Analysis
Biochemical Properties
Deoxy-bigchap plays a significant role in biochemical reactions, particularly in membrane solubilization . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions . The nature of these interactions is primarily non-ionic, reducing electrostatic interactions .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in membrane solubilization . By interacting with cell membranes, it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . It has a high critical micelle concentration (CMC) of 1.1-1.4 mM and an aggregation number of 8-16 . Information on its stability, degradation, and long-term effects on cellular function is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to membrane solubilization . It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily associated with cell membranes due to its role in membrane solubilization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxy-Bigchap is synthesized through a multi-step process involving the conjugation of deoxycholic acid with gluconamide groups. The reaction typically involves the activation of deoxycholic acid followed by its reaction with 3-D-gluconamidopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or methanol, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Deoxy-Bigchap primarily undergoes solubilization reactions due to its non-ionic detergent properties. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution. Instead, it interacts with cell membranes and proteins to facilitate their solubilization and analysis .
Common Reagents and Conditions
The solubilization process using this compound typically involves aqueous solutions at concentrations ranging from 1.1 to 1.4 millimolar. The compound is soluble in water, dimethyl sulfoxide, and methanol, making it versatile for various experimental conditions .
Major Products Formed
The primary outcome of using this compound is the solubilization of membrane proteins and other hydrophobic molecules. This facilitates their subsequent analysis through techniques such as chromatography and mass spectrometry .
Scientific Research Applications
Deoxy-Bigchap is widely used in scientific research for its ability to solubilize cell membranes and proteins. Its applications include:
Comparison with Similar Compounds
Deoxy-Bigchap is similar to other non-ionic detergents such as CHAPS and CHAPSO. it has reduced electrostatic interactions, making it more suitable for certain applications. Other similar compounds include:
CHAPS: A zwitterionic detergent used for solubilizing membrane proteins.
CHAPSO: A hydroxylated derivative of CHAPS with similar properties.
Nonyl-β-D-thioglucoside: A non-ionic detergent used for membrane protein solubilization.
n-Octyl-β-D-glucopyranoside: Another non-ionic detergent with applications in membrane protein studies .
This compound’s unique properties make it a valuable tool in various scientific and industrial applications, particularly in the solubilization and analysis of membrane proteins.
Biological Activity
Deoxy-bigchap (DBC) is a non-ionic detergent that has garnered attention in biochemical research for its unique properties and applications. This article explores its biological activity, focusing on its role in solubilizing proteins, its interaction with cellular membranes, and its implications in various research contexts.
Overview of this compound
This compound is a derivative of the well-known detergents CHAPS and CHAPSO. It is characterized by reduced electrostatic interactions, making it particularly useful in processes like anion exchange chromatography. Its chemical structure can be summarized as follows:
- CAS Number : 86303-23-3
- Empirical Formula : C₄₂H₇₅N₃O₁₅
This compound functions primarily by disrupting lipid bilayers, which facilitates the solubilization of membrane proteins. This property is crucial for studies that require the extraction and analysis of proteins from complex biological matrices. The mechanism involves:
- Hydrophobic Interaction : DBC interacts with hydrophobic regions of membrane proteins, allowing them to remain soluble in aqueous environments.
- Reduced Aggregation : By minimizing protein-protein interactions, DBC helps maintain protein functionality during extraction processes.
Protein Solubilization
One significant application of this compound is in the solubilization of human seminal γ-glutamyl transpeptidase (g-GTP), an enzyme with high activity in human semen. Research indicates that DBC effectively extracts this enzyme from biological stains, outperforming other detergents like CHAPSO and BIGCHAP.
Table 1: Comparison of Protein Extraction Efficiency
Detergent | % Protein Extracted | % g-GTP Detectable |
---|---|---|
CHAPS | 60-70% | <10% |
This compound | 60-70% | <10% |
CHAPSO | Low | Not detectable |
This data illustrates the effectiveness of DBC in maintaining the integrity of proteins during extraction from aged biological samples .
Interaction with Membrane Proteins
This compound has been shown to facilitate the study of membrane proteins by providing a suitable environment for their solubilization without denaturing them. For instance, studies on the ribosome-nascent chain complex have demonstrated that DBC allows for effective interactions with translocon complexes, essential for understanding protein translocation mechanisms across membranes .
Case Studies
- Forensic Applications : DBC has been utilized in forensic science for extracting seminal fluid components from stains. A study reported that DBC could solubilize g-GTP from stains that were up to 14 years old, highlighting its potential for forensic analysis and evidence preservation .
- Biochemical Research : In a study examining protein translocation, this compound was used to solubilize ribosomal complexes, facilitating insights into the mechanisms of protein insertion into membranes. This research underscores DBC's role as a critical tool in membrane biology .
Safety and Handling
While this compound is generally considered safe for laboratory use, it is essential to follow standard safety protocols:
- Irritation Risks : It may cause irritation to eyes and skin; appropriate protective equipment should be worn.
- Handling Precautions : Use in well-ventilated areas and avoid inhalation.
Properties
IUPAC Name |
N-[3-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl]amino]propyl]-2,3,4,5,6-pentahydroxyhexanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H75N3O15/c1-22(26-9-10-27-25-8-7-23-18-24(48)12-13-41(23,2)28(25)19-31(51)42(26,27)3)6-11-32(52)45(16-4-14-43-39(59)37(57)35(55)33(53)29(49)20-46)17-5-15-44-40(60)38(58)36(56)34(54)30(50)21-47/h22-31,33-38,46-51,53-58H,4-21H2,1-3H3,(H,43,59)(H,44,60) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSUWTDDXLCUFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCCNC(=O)C(C(C(C(CO)O)O)O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H75N3O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394140 | |
Record name | Big CHAP, Deoxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86303-23-3 | |
Record name | Big CHAP, Deoxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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